Pimelic Diphenylamide 106

描述

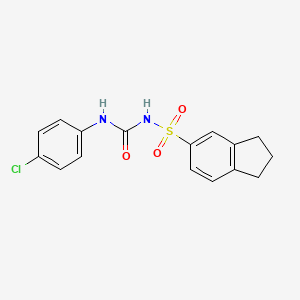

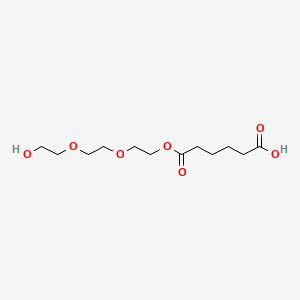

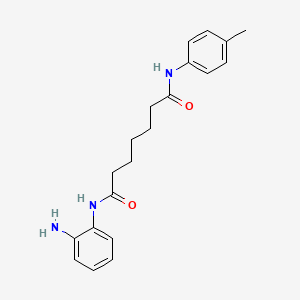

Pimelic Diphenylamide 106, also known as RGFA-8 or TC-H 106, is a slow, tight-binding inhibitor of class I HDAC (HDAC 1, 2, and 3), demonstrating no activity against class II HDACs . It has IC50 values of 150 nM, 760nM, and 370 nM for HDAC 1, 2, and 3, respectively . It has a molecular weight of 339.43 and its molecular formula is C20H25N3O2 .

Molecular Structure Analysis

The molecular structure of Pimelic Diphenylamide 106 consists of 20 carbon atoms, 25 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The exact structure can be found in chemical databases or literature.

Chemical Reactions Analysis

Pimelic Diphenylamide 106 is known to inhibit HDACs 1, 2, and 3, although the inhibition for these enzymes occurs through different mechanisms . More detailed information about its chemical reactions with these enzymes can be found in specialized biochemical literature.

Physical And Chemical Properties Analysis

Pimelic Diphenylamide 106 has a molecular weight of 339.4 g/mol . It is a solid substance with a white to beige color . It is soluble in DMSO .

科学研究应用

HDAC Inhibition and Potential Therapeutics

Pimelic Diphenylamide 106 (PD106) has been identified as a class I histone deacetylase (HDAC) inhibitor, demonstrating no activity against class II HDACs. It is a slow, tight-binding inhibitor of HDACs 1, 2, and 3, with a preference towards HDAC3. This attribute makes PD106 a potential therapeutic agent in treating neurodegenerative diseases like Friedreich's ataxia and Huntington's disease, as evidenced by its efficacy in cell-based and mouse models for these diseases (Chou, Herman, & Gottesfeld, 2008).

Gene Regulation in Friedreich's Ataxia

In Friedreich's ataxia (FRDA), a neurodegenerative condition, the use of pimelic diphenylamide HDAC inhibitors, including PD106, has shown promising results. These compounds are capable of decondensing the chromatin structure at the FXN gene and restoring frataxin levels in FRDA patient cells and in FRDA mouse models. Such findings support the pre-clinical development of PD106-based therapies for FRDA (Rai et al., 2010).

HDAC Selectivity and Binding Mode

Further research on pimelic diphenylamide HDAC inhibitors, such as PD106, has focused on their HDAC subtype selectivity and cellular activity. The unique action of these compounds, compared to hydroxamic acid-based HDAC inhibitors, arises from their slow-on/slow-off kinetics of binding, predominantly to HDAC3. This results in a distinct pharmacological profile and possibly reduced toxicity, although challenges in their physicochemical properties and metabolic stability have been noted (Beconi et al., 2012).

Target Identification and Mechanism of Action

Chemical probes based on pimelic diphenylamide have been utilized to identify HDAC enzymes targeted by these inhibitors. Studies have shown HDAC3 as a high-affinity target, highlighting a specific role for HDAC3 in gene silencing in Friedreich's ataxia. These findings are crucial for understanding the mechanism of action of PD106 and related compounds in FRDA and possibly other neurodegenerative diseases (Xu et al., 2009).

Therapeutic Effects in Huntington's Disease

In the context of Huntington's disease, studies have shown that PD106 can improve motor performance, overall appearance, and body weight in symptomatic transgenic mice models. This improvement is associated with significant attenuation of brain-size decline and striatal atrophy, suggesting the potential therapeutic value of PD106 in treating Huntington's disease (Thomas et al., 2008).

Cardioprotective Properties

PD106 has also been investigated for its cardioprotective properties. In a study, the administration of PD106 in mice models of myocardial infarction resulted in significant improvements in left ventricular ejection fraction and attenuation of adverse post-myocardial infarction remodeling. These findings indicate that PD106 and similar HDAC inhibitors may offer new therapeutic avenues in cardiology (Kasiganesan et al., 2012).

属性

IUPAC Name |

N'-(2-aminophenyl)-N-(4-methylphenyl)heptanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c1-15-11-13-16(14-12-15)22-19(24)9-3-2-4-10-20(25)23-18-8-6-5-7-17(18)21/h5-8,11-14H,2-4,9-10,21H2,1H3,(H,22,24)(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKBRPXPNAKVEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CCCCCC(=O)NC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10581754 | |

| Record name | N~1~-(2-Aminophenyl)-N~7~-(4-methylphenyl)heptanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10581754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pimelic Diphenylamide 106 | |

CAS RN |

937039-45-7 | |

| Record name | N~1~-(2-Aminophenyl)-N~7~-(4-methylphenyl)heptanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10581754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

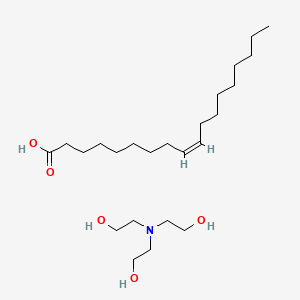

![(1S,2R)-2-(octylamino)-1-[4-(propan-2-ylthio)phenyl]-1-propanol](/img/structure/B1682528.png)